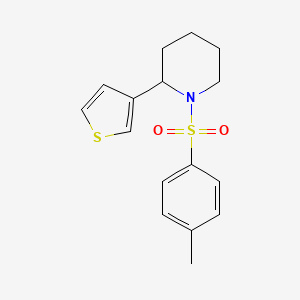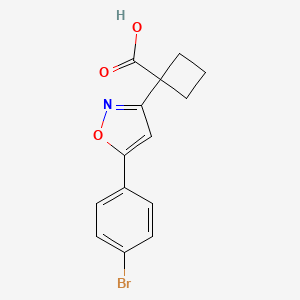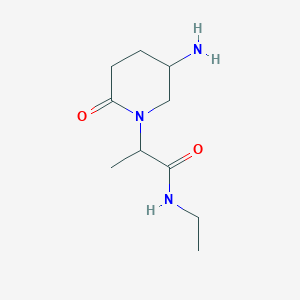
2-(Thiophen-3-yl)-1-tosylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1-Tosilpiperidina-2-(tiofen-3-il) es un compuesto que presenta un anillo de tiofeno unido a un anillo de piperidina, que está además sustituido con un grupo tosil. El tiofeno es un heterociclo que contiene azufre conocido por sus propiedades aromáticas y se utiliza ampliamente en química medicinal y ciencia de materiales. La piperidina es un anillo de seis miembros que contiene nitrógeno, que se encuentra comúnmente en muchos alcaloides y compuestos sintéticos. El grupo tosil (p-toluensulfonilo) es un grupo protector común en síntesis orgánica, conocido por sus propiedades de extracción de electrones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-Tosilpiperidina-2-(tiofen-3-il) normalmente implica los siguientes pasos:
Formación del Anillo de Piperidina: El anillo de piperidina se puede sintetizar mediante varios métodos, incluida la reducción de la piridina o la ciclización de precursores apropiados.
Introducción del Grupo Tosil: El anillo de piperidina se tosilata luego usando cloruro de tosil (cloruro de p-toluensulfonilo) en presencia de una base como la piridina o la trietilamina.
Unión del Anillo de Tiofeno: El anillo de tiofeno se puede introducir mediante una reacción de acoplamiento, como un acoplamiento de Suzuki-Miyaura, usando un derivado de ácido borónico de tiofeno y un catalizador de paladio adecuado.
Métodos de Producción Industrial
La producción industrial de 1-Tosilpiperidina-2-(tiofen-3-il) puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento para la optimización del catalizador y técnicas de purificación eficientes, como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 1-Tosilpiperidina-2-(tiofen-3-il) puede sufrir varias reacciones químicas, incluidas:
Oxidación: El anillo de tiofeno se puede oxidar para formar sulfoxidos o sulfonas usando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El grupo tosil se puede reducir a un grupo metilo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo tosil se puede sustituir con otros nucleófilos, como aminas o alcoholes, en condiciones básicas.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Nucleófilos como aminas, alcoholes, bases como hidróxido de sodio o carbonato de potasio.
Principales Productos Formados
Oxidación: Sulfoxidos, sulfonas.
Reducción: Piperidina sustituida con metilo.
Sustitución: Derivados de piperidina con varios sustituyentes que reemplazan el grupo tosil.
Aplicaciones Científicas De Investigación
La 1-Tosilpiperidina-2-(tiofen-3-il) tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente como andamio para diseñar nuevos agentes terapéuticos.
Industria: Se utiliza en la producción de materiales con propiedades electrónicas específicas, como semiconductores orgánicos y diodos emisores de luz.
Mecanismo De Acción
El mecanismo de acción de la 1-Tosilpiperidina-2-(tiofen-3-il) depende de su aplicación específica. En química medicinal, puede interactuar con varios objetivos moleculares, como enzimas o receptores, a través de interacciones de unión facilitadas por los anillos de tiofeno y piperidina. El grupo tosil puede influir en las propiedades electrónicas del compuesto, afectando su reactividad y afinidad de unión.
Comparación Con Compuestos Similares
Compuestos Similares
1-Tosilpiperidina-2-(tiofen-2-il): Estructura similar pero con el anillo de tiofeno unido en la posición 2.
1-Tosilpiperidina-2-(furano-3-il): Estructura similar pero con un anillo de furano en lugar de un anillo de tiofeno.
1-Tosilpiperidina-2-(piridin-3-il): Estructura similar pero con un anillo de piridina en lugar de un anillo de tiofeno.
Singularidad
La 1-Tosilpiperidina-2-(tiofen-3-il) es única debido a la posición específica del anillo de tiofeno en la posición 3, lo que puede influir en sus propiedades electrónicas y reactividad. La combinación de los grupos tiofeno, piperidina y tosil proporciona un andamio versátil para diversas modificaciones químicas y aplicaciones.
Propiedades
Fórmula molecular |
C16H19NO2S2 |
|---|---|
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-2-thiophen-3-ylpiperidine |
InChI |
InChI=1S/C16H19NO2S2/c1-13-5-7-15(8-6-13)21(18,19)17-10-3-2-4-16(17)14-9-11-20-12-14/h5-9,11-12,16H,2-4,10H2,1H3 |
Clave InChI |
XSBGTEGUTCKLBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796903.png)

![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone](/img/structure/B11796916.png)

![3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11796920.png)
![7-Bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11796923.png)







![3-Bromo-6-(2-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11796977.png)
